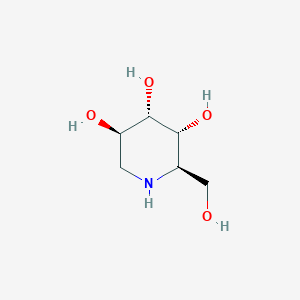

1-Deoxyaltronojirimycin

Beschreibung

Overview of Iminosugars and Azasugars

Iminosugars, also referred to as azasugars, are carbohydrate analogues where the oxygen atom within the ring structure is replaced by a nitrogen atom. acs.orgumontpellier.frjchemlett.com This substitution is a defining feature of this class of polyhydroxylated alkaloids. acs.org The presence of the nitrogen atom, which can be protonated, allows iminosugars to act as transition-state mimics for the enzymatic cleavage of glycosidic bonds. acs.org Their ability to inhibit glycosidases, the enzymes responsible for breaking these bonds, has made them a fascinating subject of research for over four decades. acs.org

The biological activities of iminosugars are diverse and include antiviral, antifungal, and insecticidal properties. jchemlett.comjchemlett.com Their potential therapeutic applications are wide-ranging, with some derivatives already approved for the treatment of diseases such as type II diabetes and Gaucher's disease. e-bookshelf.demdpi.com The effectiveness of an iminosugar as an inhibitor is largely dependent on its stereochemistry and how well it matches the carbohydrate substrate of the target enzyme. acs.org

Historical Context of 1-Deoxyaltronojirimycin Research within the Iminosugar Family

The journey into the world of iminosugars began with the discovery of nojirimycin (B1679825) in 1966, a D-glucose analogue with a nitrogen atom in the ring. e-bookshelf.de This discovery paved the way for the synthesis and isolation of other iminosugars, including the pivotal compound 1-deoxynojirimycin (B1663644) (DNJ). e-bookshelf.de The realization that these compounds could inhibit α-glucosidases sparked significant interest in this new class of carbohydrate mimics. e-bookshelf.de

Research into the various isomers of deoxynojirimycin, including this compound, has been a logical progression in the field. Scientists have developed numerous synthetic routes to access these different stereoisomers to investigate their unique biological activities. aalto.firesearchgate.net The synthesis of both D- and L-enantiomers of this compound has been achieved, allowing for a deeper understanding of how the stereochemistry of these molecules influences their interactions with enzymes. acs.orgfigshare.com A stereodivergent synthesis approach has been developed to produce 1-deoxy-D-altronojirimycin, highlighting the ongoing efforts to efficiently create these complex molecules for further study. cnr.it

Structural Relationship of this compound to Other Deoxynojirimycin Isomers

This compound is one of several stereoisomers of 1-deoxynojirimycin. These isomers share the same molecular formula and the fundamental piperidine (B6355638) ring structure but differ in the spatial arrangement of their hydroxyl groups. aalto.fi This stereochemical diversity is crucial as it dictates the specific enzymes with which each isomer will interact. nih.gov

For instance, while 1-deoxynojirimycin has a D-gluco configuration, this compound possesses the D-altro configuration. cnr.it Other notable isomers include those with D-galacto, L-ido, D-manno, and L-allo configurations. acs.orgnih.gov The synthesis of a comprehensive library of these isomers is essential for structure-activity relationship studies, which aim to correlate the three-dimensional structure of an inhibitor with its biological function. nih.gov The development of synthetic methods that allow access to multiple isomers, such as the eight 1-deoxynojirimycin isomers synthesized from a single chiral cyanohydrin, represents a significant advancement in the field. researchgate.net

The inhibitory profile of these isomers can vary significantly. For example, N-alkylation of a D-galacto azasugar was found to have better inhibitory effects than its L-altro azasugar counterpart. jchemlett.com Such findings underscore the importance of exploring the full range of stereoisomers to identify compounds with potent and selective inhibitory activities. jchemlett.com

| Isomer | Configuration |

| 1-Deoxynojirimycin | D-gluco |

| This compound | D-altro |

| 1-Deoxygalactonojirimycin | D-galacto |

| 1-Deoxyidonojirimycin | L-ido |

| 1-Deoxymannonojirimycin | D-manno |

| 1-Deoxyallonojirimycin | L-allo |

Detailed Research Findings

Extensive research has been dedicated to the synthesis and biological evaluation of deoxynojirimycin and its isomers. The inhibitory activity of these compounds against various glycosidases is a key area of investigation. For example, while N-butyl-1-deoxynojirimycin (NB-DNJ) is a known inhibitor, certain analogues with bulky substituents at the nitrogen atom show no inhibition of specific enzymes. nih.gov

Studies on partially deoxygenated deoxynojirimycin derivatives have provided insights into the structural requirements for enzyme inhibition. nih.govacs.org It has been demonstrated that the C2-hydroxyl group of the deoxynojirimycin core is important for the inhibition of glucosylceramide synthase (GCS). nih.govacs.org Conversely, the C6-hydroxyl group appears to be less critical for binding to this particular enzyme. nih.govacs.org

The stereoconvergent synthesis of 1-deoxyallonojirimycin and this compound has been achieved through a reductive cyclization/Ugi multicomponent reaction sequence, starting from D-ribose. rsc.org This highlights the innovative synthetic strategies being employed to access these valuable compounds. Furthermore, a stereodivergent approach has been successfully used to produce both 1-deoxy-D-nojirimycin and 1-deoxy-D-altronojirimycin from a common precursor, showcasing the versatility of modern synthetic chemistry. cnr.it

The table below summarizes the inhibitory activity of selected deoxynojirimycin isomers against different enzymes, as reported in various studies.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) |

| N-butyl-1-deoxynojirimycin (NB-DNJ) | GBA1 | Kᵢ = 69 nM |

| Analogue 35a | GBA1 | 32 nM |

| Analogue 35f | GBA2 | Kᵢ = 0.014 µM |

| d-galacto-DNJ | Lysosomal α-galactosidase | IC₅₀ = 90 nM |

| d-DNJ | α-glucosidase | IC₅₀ = 40 nM |

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NO4 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

(2R,3R,4S,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol |

InChI |

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1 |

InChI-Schlüssel |

LXBIFEVIBLOUGU-KAZBKCHUSA-N |

SMILES |

C1C(C(C(C(N1)CO)O)O)O |

Isomerische SMILES |

C1[C@H]([C@@H]([C@@H]([C@H](N1)CO)O)O)O |

Kanonische SMILES |

C1C(C(C(C(N1)CO)O)O)O |

Synonyme |

1-deoxyaltronojirimycin L-altro-1-deoxynojirimycin |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Deoxyaltronojirimycin and Its Stereoisomers

Retrosynthetic Approaches to the Piperidine (B6355638) Scaffold

The core of 1-deoxyaltronojirimycin is a polyhydroxylated piperidine ring. Retrosynthetic analysis reveals several key disconnections that have formed the basis of various synthetic strategies. A common approach involves the disconnection of the C-N and C-C bonds of the piperidine ring, often leading back to acyclic amino alcohol precursors. These precursors can then be cyclized through methods such as reductive amination or intramolecular nucleophilic substitution.

Another powerful retrosynthetic strategy involves the use of ring-closing metathesis (RCM) to construct the piperidine ring. acs.orgbeilstein-journals.org This approach typically starts from a diene precursor, which can be assembled from smaller chiral fragments. The strategic placement of functional groups on the diene allows for the introduction of the required stereocenters before the ring-closing step. For instance, a diene can be synthesized from a chiral amino acid derivative, with the stereochemistry of the final product being controlled by the initial choice of the amino acid and subsequent stereoselective reactions. acs.org

A further retrosynthetic disconnection considers the piperidine ring as being formed from a carbohydrate precursor. In this strategy, the pyranose ring of a sugar is transformed into a piperidine ring by replacing the ring oxygen with a nitrogen atom and subsequent modifications. This approach is particularly attractive as it utilizes the inherent chirality of carbohydrates to establish the stereocenters in the target molecule.

Chiral Pool Strategies for Asymmetric Synthesis

The "chiral pool" refers to the collection of readily available and inexpensive enantiomerically pure compounds from natural sources, such as carbohydrates and amino acids. These have been extensively used as starting materials for the asymmetric synthesis of this compound and its stereoisomers, providing a practical way to introduce the desired chirality.

Derivatization from D-Ribose

D-Ribose has served as a versatile starting material for the synthesis of L-iminosugars, including L-1-deoxyaltronojirimycin. rsc.org A notable strategy involves a reductive cyclization/Ugi multicomponent reaction sequence. rsc.orgrsc.orgresearchgate.net This method commences with the conversion of commercially available D-Ribose into an azido-hemiacetal. This intermediate then undergoes a three-component, four-centered Ugi reaction. rsc.org The key steps involve the formation of a cyclic imine via a Staudinger/aza-Wittig reaction of the azido-aldehyde, followed by the Ugi reaction with an isocyanide and a carboxylic acid to construct the piperidine ring with the desired functionalities. The stereochemistry of the hydroxyl groups can be manipulated in subsequent steps to afford different stereoisomers. For instance, inversion of a hydroxyl group via a Mitsunobu reaction on a bis-amide intermediate allows for access to the altro- configuration. rsc.org

| Starting Material | Key Reactions | Target Compound | Reference |

| D-Ribose | Reductive cyclization, Ugi multicomponent reaction | L-1-Deoxyallonojirimycin, L-1-Deoxyaltronojirimycin | rsc.org |

Approaches from D-Serine Derivatives

The chiral amino acid D-serine is another valuable starting material, often employed in the form of the Garner aldehyde. beilstein-journals.orgnih.gov The Garner aldehyde, a protected form of serinal, is a versatile C3 chiral building block. One strategy involves the reaction of the Garner aldehyde with an organometallic reagent to introduce the remaining carbon atoms of the piperidine ring. acs.org Subsequent N-allylation and ring-closing metathesis (RCM) of the resulting amino diene affords a tetrahydropyridine (B1245486) intermediate. acs.org The stereochemistry of the final product can be controlled through stereoselective dihydroxylation or epoxidation of the double bond in the RCM product, followed by ring opening. For example, both 1-deoxynojirimycin (B1663644) and this compound have been synthesized from a common tetrahydropyridine intermediate derived from D-serine, with the final stereochemical outcome depending on the conditions used for the cleavage of an epoxide ring. beilstein-journals.org

| Starting Material | Key Intermediate | Key Reactions | Target Compound(s) | Reference |

| D-Serine | Garner aldehyde | Ring-closing metathesis, Stereoselective dihydroxylation/epoxidation | 1-Deoxynojirimycin, this compound | acs.orgbeilstein-journals.org |

Synthesis from D-Fructose

D-Fructose, an inexpensive and abundant ketohexose, has been utilized in the synthesis of 1-deoxymannojirimycin (B1202084), a stereoisomer of this compound. researchgate.netacs.org One approach involves the preparation of a ketonitrone from D-fructose. researchgate.net This key intermediate can then be subjected to stereoselective reduction to furnish the piperidine ring with the manno- configuration. Another strategy starting from D-fructose employs a Mitsunobu reaction to introduce the nitrogen atom. acs.org More recent methodologies have focused on developing cascade reactions to streamline the synthesis. For example, a one-step amination-cyclization cascade reaction has been reported for the synthesis of iminosugars from iodo-sugars derived from D-fructose and other ketoses. acs.org

| Starting Material | Key Intermediate/Reaction | Target Compound | Reference |

| D-Fructose | Ketonitrone formation | 1-Deoxymannojirimycin | researchgate.net |

| D-Fructose | Amination-cyclization cascade | 1-Deoxymannojirimycin | acs.org |

Utilization of Other Carbohydrate Precursors

Besides D-ribose and D-fructose, other carbohydrates have been employed in the synthesis of this compound and its stereoisomers. For instance, L-sorbose has been used as a starting material for the synthesis of 1-deoxynojirimycin. acs.org Syntheses starting from glucose derivatives have also been reported. An α,β-unsaturated ester derived from D-glucose can undergo asymmetric dihydroxylation to introduce vicinal diols with high diastereoselectivity. acs.org These diols can then be converted into the target iminosugars through a sequence of reactions including cyclic sulfate (B86663) formation, regioselective azide (B81097) opening, and reduction. Furthermore, a stereodivergent synthesis has been developed starting from a common chiral vinyl epoxy ester, which can be prepared from fumaric acid monoethyl ester. By simply changing the chiral ligand in the asymmetric dihydroxylation step, either 1-deoxynojirimycin or this compound can be obtained. cnr.it

Synthesis from Inexpensive Commercial Diols

A highly efficient and stereocontrolled synthesis of (+)-1-deoxyaltronojirimycin has been developed starting from the inexpensive and commercially available cis-2-butene-1,4-diol. nih.govresearchgate.net This approach utilizes Sharpless asymmetric epoxidation and subsequent dihydroxylation to introduce all the necessary stereocenters. nih.gov The resulting polyhydroxylated acyclic precursor is then cyclized under basic conditions to afford the piperidine ring of (+)-1-deoxyaltronojirimycin in high yield. nih.gov This method is particularly advantageous due to its use of a simple, achiral starting material and the highly reliable and predictable nature of the Sharpless asymmetric reactions for establishing the stereochemistry.

De Novo Synthetic Routes

De novo synthesis, which builds complex molecules from simpler, achiral or readily available chiral precursors, offers a flexible and versatile approach to this compound and its isomers. These routes are not reliant on the often limited availability of specific carbohydrate starting materials.

One notable de novo strategy begins with inexpensive commercial materials like cis-2-butene-1,4-diol. A stereocontrolled and high-yield synthesis of (+)-1-deoxyaltronojirimycin has been developed from this starting material. tandfonline.com Key steps in this process include Sharpless epoxidation and a subsequent dihydroxylation to introduce the necessary stereocenters. The final piperidine ring is then formed through a ring closure reaction under basic conditions. tandfonline.comnih.gov

Another approach utilizes L-serine as the chiral pool starting material. koreascience.kr This method involves the highly stereoselective nucleophilic addition to an amino aldehyde derived from L-serine to create a key allylic alcohol intermediate. This intermediate then undergoes a Grubbs II catalyzed Ring-Closing Metathesis (RCM) to form the dihydropyridine (B1217469) ring. Subsequent stereoselective epoxidation and regioselective ring-opening of the resulting oxiranyl alcohol yields L-deoxyaltronojirimycin. koreascience.kr

Chemoenzymatic methods also represent a powerful de novo strategy. acs.orgscispace.com For instance, the synthesis of L-altro-1-deoxynojirimycin has been achieved from a single chiral cyanohydrin. acs.org This process employs a hydroxynitrile lyase to create the chiral cyanohydrin, which then undergoes a cascade of reactions including Dibal reduction, transimination, and sodium borohydride (B1222165) reduction. The synthesis is completed by ring-closing metathesis and Upjohn dihydroxylation. acs.org

Key Carbon-Carbon Bond Forming Reactions in this compound Synthesis

The construction of the core piperidine scaffold and the introduction of multiple stereocenters in this compound synthesis rely on a variety of key carbon-carbon and carbon-heteroatom bond-forming reactions.

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of the piperidine ring system found in this compound and its isomers. beilstein-journals.orgscilit.comwikipedia.org This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, facilitates the formation of cyclic olefins from acyclic dienes. beilstein-journals.org

A general methodology for the asymmetric synthesis of various 1-deoxyiminosugars, including this compound, utilizes RCM as a key step. beilstein-journals.org The synthesis of L-1-deoxyaltronojirimycin has been accomplished using the first-generation Grubbs catalyst to promote the RCM of a diene precursor. beilstein-journals.org This approach is part of a divergent and flexible strategy for the asymmetric synthesis of several deoxyiminocyclitols. beilstein-journals.org

The synthesis of L-deoxyaltronojirimycin from L-serine also highlights the importance of RCM. koreascience.kr A diene intermediate, formed through a series of steps from L-serine, is subjected to Grubbs II catalyzed RCM to construct the dihydropyridine ring, a crucial precursor to the final product. koreascience.kr

Ugi Multicomponent Reaction Sequences

The Ugi multicomponent reaction offers a convergent and efficient approach to the synthesis of complex molecules like this compound. rsc.orgrsc.orgresearchgate.net This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.

A novel reductive cyclization/Ugi multicomponent reaction sequence has been developed for the synthesis of 1-deoxyallonojirimycin and this compound. rsc.orgrsc.org This method was successfully applied to an azido-hemiacetal derived from commercially available D-ribose. rsc.org The Ugi reaction is used to construct the core structure, which is then elaborated to the final iminosugar products. rsc.orgrsc.org This strategy is noted for being cost-effective and proceeding under mild conditions. rsc.org

The key to this approach is the generation of a bis-substituted imine, a crucial component for the Ugi four-component reaction, which can be formed through a tandem Staudinger–aza-Wittig reaction. rsc.org The resulting Ugi bis-amides are subsequently hydrolyzed to yield the desired iminosugars. rsc.org

Asymmetric Dihydroxylation Strategies

Asymmetric dihydroxylation, most notably the Sharpless asymmetric dihydroxylation, is a critical reaction for introducing vicinal diols with high stereocontrol, a key structural feature of this compound. nih.govcnr.itresearchgate.netacs.org

In a stereocontrolled synthesis of (+)-1-deoxyaltronojirimycin, Sharpless epoxidation and a subsequent dihydroxylation reaction were employed to install all the necessary stereocenters. tandfonline.comnih.gov This approach starts from the inexpensive commercial starting material, cis-2-butene-1,4-diol. tandfonline.com

A stereodivergent synthesis of 1-deoxy-D-nojirimycin and 1-deoxy-D-altronojirimycin has been achieved from a common chiral vinyl epoxy ester. cnr.it The key step in this synthesis is a double diastereoselective asymmetric dihydroxylation. By changing the chiral ligand used in the dihydroxylation reaction, specifically using different Cinchona alkaloid derivatives like (DHQD)2AQN and (DHQ)2AQN, either diastereomer can be obtained with excellent selectivity. cnr.it This highlights the power of ligand-controlled asymmetric dihydroxylation in accessing different stereoisomers from a single precursor.

The dihydroxylation of a D-glucose derived α,β-unsaturated ester has also been shown to produce syn-vicinal diols with good to high diastereoselectivity, which can then be converted to nojirimycin (B1679825) analogues. acs.org

Oxidation and Ring Contraction Methods

An innovative approach to the synthesis of (±)-1-deoxynojirimycin and (±)-1-deoxyaltronojirimycin involves a sequence of oxidation and ring contraction. organic-chemistry.orgacs.orgnih.gov This strategy commences with the chemoselective olefinic oxidation of N(1)-benzyl-2,7-dihydro-1H-azepine. acs.orgnih.gov

The oxidation is carried out using m-CPBA in the presence of HBF4 and BnOH, which is then followed by a ring contraction. acs.orgnih.gov This sequence allows for the stereoselective preparation of either diastereomer of an epoxide intermediate, (2RS,3SR)-N(1)-benzyl-2-chloromethyl-3-benzyloxy-4,5-epoxypiperidine, by simply modifying the reaction conditions. acs.org

The subsequent steps involve the regioselective opening of the epoxide ring, functional group interconversions, and finally deprotection to yield the target molecules, (±)-1-deoxynojirimycin and (±)-1-deoxyaltronojirimycin. organic-chemistry.orgacs.org A key feature of this method is the transannular ring closure where a proximal amine displaces a mesylate to form an aziridine, which is then opened to complete the ring contraction. organic-chemistry.org

Stereoselective and Stereodivergent Synthesis of this compound Enantiomers and Diastereomers

The biological activity of iminosugars is highly dependent on their stereochemistry. Therefore, the development of stereoselective and stereodivergent synthetic routes to access the various enantiomers and diastereomers of this compound is of paramount importance. researchgate.netnih.gov

A stereodivergent synthesis of 1-deoxy-D-nojirimycin and 1-deoxy-D-altronojirimycin has been developed starting from a common α,β-unsaturated epoxy ester. cnr.it The stereochemical outcome is controlled by the choice of the chiral ligand in the asymmetric dihydroxylation step. Using different Cinchona alkaloid-based ligands allows for the selective formation of either diastereomer with high selectivity. cnr.it

The synthesis of the enantiomers of 1-deoxynojirimycin and this compound has also been achieved through the chemo- and diastereoselective oxidation of an unsaturated amine. acs.org The oxidation of enantiomerically pure (R)-N(1)-1′-(1′′-naphthyl)ethyl-2,7-dihydro-1H-azepine yields a single diastereomer of a highly functionalized epoxyazepane. This intermediate can then be elaborated through a ring contraction and further functional group manipulations to afford (+)-1-deoxyaltronojirimycin. acs.org Access to the other enantiomers can be gained through the resolution of racemic intermediates using preparative chiral HPLC. acs.org

Furthermore, an efficient synthesis of deoxygalactonojirimycin and deoxyaltronojirimycin has been reported using a proline-catalyzed asymmetric α-aminoxylation of a higher homolog of Garner's aldehyde. nih.gov The absolute configuration of three adjacent stereogenic centers in the final products is controlled by the configuration of the proline catalyst used in this key step. nih.gov

These examples demonstrate the sophisticated strategies chemists have developed to control the stereochemical outcome of complex syntheses, enabling the targeted preparation of specific stereoisomers of this compound for biological evaluation.

Protecting Group Strategies and Stereochemical Control

The synthesis of densely functionalized molecules like this compound necessitates a carefully designed protecting group strategy. beilstein-journals.org Protecting groups are temporarily attached to reactive functional groups to prevent them from undergoing unwanted reactions during subsequent synthetic steps. organic-chemistry.org The choice of protecting groups is critical and must consider factors such as stability to various reaction conditions, ease of installation, and, importantly, selective removal (deprotection). organic-chemistry.org

In the context of this compound synthesis, protecting groups are essential for the selective manipulation of hydroxyl and amino functionalities. nih.gov A well-thought-out strategy allows for the precise control of stereochemistry at each chiral center.

Key Protecting Groups in this compound Synthesis:

| Functional Group | Protecting Group | Abbreviation |

| Amine | tert-Butoxycarbonyl | Boc |

| Amine | Benzyloxycarbonyl | Cbz, Z |

| Amine | Benzyl | Bn |

| Hydroxyl | Benzyl | Bn |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS, TBS |

| Diol | Isopropylidene | - |

| Diol | Benzylidene acetal | - |

Stereochemical Control:

The stereoselective synthesis of this compound and its isomers hinges on precise control over the formation of each stereocenter. Several key strategies are employed to achieve this:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to provide a scaffold with pre-existing stereocenters. For instance, L-serine has been used as a chiral precursor for the synthesis of L-deoxyaltronojirimycin. koreascience.kr A key step in this synthesis involves a highly stereoselective nucleophilic addition to an amino aldehyde derived from L-serine. koreascience.kr Similarly, D-ribose has served as a starting point for the synthesis of 1-deoxyallonojirimycin and this compound. researchgate.net

Asymmetric Reactions: When a chiral pool starting material is not used, asymmetric reactions are employed to introduce chirality. Proline-catalyzed asymmetric α-aminoxylation of aldehydes is a powerful method for establishing the stereochemistry at key positions. acs.orgnih.govacs.org The choice of L-proline or D-proline as the catalyst can selectively lead to the formation of different stereoisomers, such as 1-deoxygalactonojirimycin or this compound. acs.org

Substrate-Directed Reactions: The existing stereocenters and protecting groups on a molecule can influence the stereochemical outcome of subsequent reactions. This is known as substrate-directed control. For example, hydrogen bond-directed epoxidation of an allylic alcohol intermediate has been shown to proceed with high stereoselectivity in the synthesis of L-deoxyaltronojirimycin. koreascience.kr Dihydroxylation reactions are also highly sensitive to the stereochemistry of the substrate, with the directing effects of nearby functional groups playing a crucial role. acs.orgresearchgate.net

Illustrative Synthetic Steps and Stereochemical Considerations:

The synthesis of this compound often involves a sequence of reactions where stereochemical control is paramount. A representative, though generalized, sequence might include:

Aldehyde Formation and Asymmetric Aminoxylation: Starting from a suitable precursor, an aldehyde is generated. An asymmetric α-aminoxylation reaction, often catalyzed by proline, is then used to introduce a hydroxyl and an amino group with specific stereochemistry. acs.orgnih.gov The configuration of the proline catalyst directly influences the absolute configuration of the newly formed stereocenters. acs.orgacs.org

Olefin Synthesis and Dihydroxylation: The resulting intermediate is often converted to an olefin. Subsequent dihydroxylation of the double bond is a critical step for introducing two new hydroxyl groups. The stereochemical outcome of this dihydroxylation can be controlled by the choice of reagents (e.g., Upjohn conditions) and is influenced by the existing stereochemistry of the molecule. acs.orgresearchgate.net

Cyclization and Deprotection: The final steps typically involve the cyclization of the linear precursor to form the piperidine ring of the iminosugar. This is often achieved through methods like ring-closing metathesis (RCM). beilstein-journals.orgkoreascience.kr Finally, all protecting groups are removed to yield the target this compound. beilstein-journals.orgresearchgate.net

The interplay between protecting group strategies and stereochemical control is fundamental to the successful synthesis of this compound and its stereoisomers. The ability to selectively protect and deprotect functional groups allows for the stepwise construction of the molecule, while a deep understanding of stereocontrolling reactions ensures the correct spatial arrangement of all substituents.

Structure Activity Relationship Sar Studies of 1 Deoxyaltronojirimycin

Conformational Analysis and Bioactive Conformations of the Piperidine (B6355638) Ring

The three-dimensional shape, or conformation, of the piperidine ring in 1-deoxyaltronojirimycin is a crucial determinant of its biological activity. Iminosugars like altro-DNJ are designed to mimic the transition state of the natural sugar substrates of glycosidase enzymes. nih.gov The specific chair or boat conformation adopted by the piperidine ring dictates the spatial arrangement of its hydroxyl groups and the ring nitrogen, which in turn governs how it fits into the active site of a target enzyme. nih.govias.ac.in

The flexibility of the piperidine ring allows it to adopt various low-energy conformations. beilstein-journals.org However, for effective enzyme inhibition, the molecule must assume a specific "bioactive conformation" that closely resembles the shape of the substrate's transition state within the enzyme's active site. nih.govschrodinger.com Computational methods, such as molecular dynamics simulations, are often employed to predict the most stable and bioactive conformations of iminosugars like altro-DNJ. mdpi.comnih.gov These studies help to understand how the molecule interacts with key amino acid residues in the enzyme's binding pocket. mdpi.com The conformation of the piperidine ring in this compound is influenced by the stereochemistry of its substituents. For instance, the orientation of the hydroxyl groups can favor one chair conformation over another, or in some cases, lead to the adoption of a twisted or boat-like conformation. ias.ac.in Understanding these conformational preferences is essential for designing more potent and selective glycosidase inhibitors. nih.gov

Influence of Hydroxyl Group Stereochemistry on Biological Activity

The specific stereochemistry of the hydroxyl groups in this compound defines its identity as the "altro" isomer. Even minor changes, such as inverting the stereochemistry at a single carbon atom, can dramatically alter the inhibitory profile of the molecule. nih.gov For example, the stereoisomer 1-deoxynojirimycin (B1663644) (DNJ), which has a different arrangement of hydroxyl groups, is a potent inhibitor of α-glucosidases, while 1-deoxygalactonojirimycin is a strong inhibitor of α-galactosidase. acs.org This highlights the critical role of hydroxyl group stereochemistry in determining enzyme specificity.

Research has shown that the presence and position of each hydroxyl group are crucial for effective binding. nih.gov The hydroxyl groups form a network of hydrogen bonds with the enzyme's active site, mimicking the interactions of the natural sugar substrate. The precise positioning of these hydroxyls is therefore essential for achieving high-affinity binding and potent inhibition. plos.org Studies involving the synthesis of various stereoisomers of deoxynojirimycin have been instrumental in mapping the structure-activity relationships related to hydroxyl group configuration. acs.orgresearchgate.net

Impact of N-Substitution on Enzymatic Inhibition and Selectivity

Modification of the nitrogen atom within the piperidine ring of this compound, known as N-substitution, has a profound impact on its enzymatic inhibition profile and selectivity. Introducing different chemical groups at this position can alter the molecule's potency, its ability to distinguish between different enzymes, and its pharmacokinetic properties. nih.govresearchgate.net

Studies on the related compound 1-deoxynojirimycin (DNJ) have shown that N-alkylation can significantly increase the inhibitory potency against certain glucosidases. nih.gov For instance, the addition of an N-butyl group to DNJ (creating N-butyl-1-deoxynojirimycin or NB-DNJ) leads to a potent inhibitor of glucosylceramide synthase, an enzyme involved in glycosphingolipid biosynthesis. researchgate.netnih.gov The length of the alkyl chain is a critical factor, with longer chains sometimes leading to increased cytotoxicity. researchgate.net

The nature of the N-substituent can also influence the selectivity of the inhibitor. By carefully choosing the substituent, it is possible to design inhibitors that preferentially target a specific enzyme or a family of enzymes. For example, different N-alkylated derivatives of DNJ exhibit varying degrees of inhibition against glucosidase I and glucosidase II. nih.gov Similarly, N-substitution on other iminosugar scaffolds has been shown to modulate selectivity for different glycosidases. nih.gov The introduction of bulky or lipophilic groups at the nitrogen atom can enhance interactions with hydrophobic pockets within the enzyme's active site, leading to increased potency and selectivity. acs.org However, bis-substitution at the nitrogen atom has been found to significantly decrease inhibitory activity in some cases. nih.gov

Role of Polyhydroxylation Pattern in Ligand-Target Interactions

The specific arrangement of multiple hydroxyl groups, known as the polyhydroxylation pattern, on the this compound molecule is fundamental to its ability to bind to and inhibit target enzymes. nih.gov This pattern creates a unique three-dimensional scaffold that mimics the structure of natural carbohydrate substrates, allowing the iminosugar to be recognized and bind to the active site of glycosidases. nih.gov

The interactions between the hydroxyl groups of this compound and the amino acid residues of the target enzyme are primarily through hydrogen bonding. plos.org The precise spatial orientation of these hydroxyl groups, dictated by the "altro" configuration, determines the specific network of hydrogen bonds that can be formed. This intricate network of interactions is crucial for the stability of the enzyme-inhibitor complex and, consequently, for the potency of inhibition. nih.gov

The importance of the polyhydroxylation pattern is highlighted by studies where the removal or modification of even a single hydroxyl group can lead to a significant loss of inhibitory activity. nih.gov This indicates that a fully hydroxylated structure is often necessary for effective binding. The polyhydroxylation pattern not only ensures a strong interaction with the enzyme but also contributes to the selectivity of the inhibitor for specific glycosidases over others. acs.org Different enzymes have uniquely shaped active sites with different arrangements of amino acid residues, and only iminosugars with a complementary polyhydroxylation pattern will bind with high affinity. nih.gov

Comparative SAR with Other Deoxyiminosugar Isomers

To fully understand the structure-activity relationship of this compound, it is essential to compare its properties with those of its stereoisomers, such as 1-deoxynojirimycin (DNJ), 1-deoxymannojirimycin (B1202084) (DMJ), and 1-deoxygalactonojirimycin (DGJ). beilstein-journals.orgacs.org These isomers share the same chemical formula but differ in the spatial arrangement of their hydroxyl groups. This variation in stereochemistry leads to distinct biological activities and inhibitory specificities. acs.org

For example, while 1-deoxynojirimycin is a potent inhibitor of α-glucosidases, 1-deoxygalactonojirimycin is a powerful inhibitor of α-galactosidases. acs.orgnih.gov This demonstrates that the configuration of the hydroxyl groups is a key determinant of enzyme selectivity. The "altro" configuration of this compound confers a unique inhibitory profile that distinguishes it from other isomers. acs.org

Comparative studies have also been conducted on the enantiomers (mirror images) of these iminosugars. For instance, while d-DNJ is a potent competitive inhibitor of α-glucosidase, its enantiomer, l-DNJ, is a much weaker, noncompetitive inhibitor. acs.org This underscores the high degree of stereospecificity in the interactions between iminosugars and their target enzymes.

Mechanistic Investigations of 1 Deoxyaltronojirimycin Mediated Enzymatic Inhibition

Glycosidase Inhibition Profile and Specificity

1-Deoxyaltronojirimycin (altro-DNJ), a stereoisomer of the well-known α-glucosidase inhibitor 1-deoxynojirimycin (B1663644) (DNJ), exhibits a distinct and varied profile of enzymatic inhibition against a range of glycosidases. Unlike its gluco-configured counterpart, the inhibitory activity of this compound is generally weaker and more selective. The biological properties are highly dependent on the stereochemistry of the molecule, with the L-enantiomer of this compound having been evaluated against several glycoside hydrolases. acs.org

Alpha-Glucosidase Inhibition Kinetics

Kinetic studies on l-1-deoxyaltronojirimycin have revealed weak inhibitory activity against α-glucosidase. When tested against rice α-glucosidase, the compound demonstrated an IC50 value of 710 μM. acs.org This level of inhibition is significantly lower than that of potent α-glucosidase inhibitors like 1-deoxynojirimycin (d-DNJ), which exhibits inhibitory constants in the nanomolar range against related enzymes. acs.org The data suggests that the altro configuration is less favorable for binding to the active site of this particular α-glucosidase compared to the gluco configuration.

Table 1: Inhibition of Rice α-Glucosidase by l-1-Deoxyaltronojirimycin

| Compound | Enzyme Source | IC50 (μM) |

| l-1-Deoxyaltronojirimycin | Rice | 710 |

Data sourced from Kato et al., 2005. acs.org

Alpha-Galactosidase Inhibition Kinetics

The inhibitory effect of l-1-deoxyaltronojirimycin on α-galactosidase is also modest. Research has shown that against α-galactosidase from green coffee beans, l-1-deoxyaltronojirimycin has an IC50 value of 830 μM. acs.org This indicates a low affinity for the enzyme. For comparison, the potent inhibitor 1-deoxygalactonojirimycin (DGJ) inhibits human lysosomal α-galactosidase with an IC50 value in the nanomolar range (90 nM), highlighting the critical role of stereochemistry for effective inhibition. acs.org

Table 2: Inhibition of Green Coffee Bean α-Galactosidase by l-1-Deoxyaltronojirimycin

| Compound | Enzyme Source | IC50 (μM) |

| l-1-Deoxyaltronojirimycin | Green Coffee Bean | 830 |

Data sourced from Kato et al., 2005. acs.org

Alpha-Mannosidase Inhibition Kinetics

In contrast to its weak effect on α-glucosidase and α-galactosidase, l-1-deoxyaltronojirimycin demonstrates moderate inhibitory activity against α-mannosidase. Studies utilizing jack bean α-mannosidase determined the IC50 value for l-1-deoxyaltronojirimycin to be 130 μM. acs.org This suggests a higher degree of selectivity for this particular enzyme compared to the other glycosidases tested. While not as potent as dedicated α-mannosidase inhibitors like 1-deoxymannojirimycin (B1202084), this finding indicates a specific, albeit moderate, interaction.

Table 3: Inhibition of Jack Bean α-Mannosidase by l-1-Deoxyaltronojirimycin

| Compound | Enzyme Source | IC50 (μM) |

| l-1-Deoxyaltronojirimycin | Jack Bean | 130 |

Data sourced from Kato et al., 2005. acs.org

Alpha-L-Fucosidase Inhibition Kinetics

Investigations into the effect of l-1-deoxyaltronojirimycin on α-L-fucosidase have shown a lack of significant inhibition. When evaluated against bovine liver α-L-fucosidase at a concentration of 1.0 mM, l-1-deoxyaltronojirimycin produced no inhibitory activity. acs.org This demonstrates high specificity, indicating that the structural arrangement of this compound is not recognized by the active site of α-L-fucosidase.

Table 4: Inhibition of Bovine Liver α-L-Fucosidase by l-1-Deoxyaltronojirimycin

| Compound | Enzyme Source | Inhibition at 1.0 mM |

| l-1-Deoxyaltronojirimycin | Bovine Liver | No inhibition |

Data sourced from Kato et al., 2005. acs.org

Beta-Mannosidase Inhibition Kinetics

Similar to its effect on α-L-fucosidase, l-1-deoxyaltronojirimycin does not appear to be an effective inhibitor of β-mannosidase. Studies on human lysosomal β-mannosidase revealed no inhibition by l-1-deoxyaltronojirimycin at a concentration of 1.0 mM. acs.org This further underscores the selectivity of the compound, which does not interact effectively with the active sites of several tested glycosidases.

Table 5: Inhibition of Human Lysosomal β-Mannosidase by l-1-Deoxyaltronojirimycin

| Compound | Enzyme Source | Inhibition at 1.0 mM |

| l-1-Deoxyaltronojirimycin | Human Lysosome | No inhibition |

Data sourced from Kato et al., 2005. acs.org

Beta-Glucocerebrosidase Inhibition Kinetics

A review of the scientific literature did not yield specific kinetic data regarding the inhibition of β-glucocerebrosidase (GCase) by this compound. Research on inhibitors for this enzyme, which is implicated in Gaucher disease, has largely focused on other iminosugars, such as N-alkylated derivatives of 1-deoxynojirimycin, or non-iminosugar pharmacological chaperones. acs.orgunimi.ite-jmd.org

Inhibition of Other Glycoside Hydrolases (e.g., Alpha-Amylase, Trehalase)

This compound (altro-DNJ) and its stereoisomers exhibit a range of inhibitory activities against various glycoside hydrolases beyond the more commonly studied glucosidases. Research has shown that these compounds can interact with enzymes such as alpha-amylase and have been evaluated for their effects on trehalase.

Alpha-Amylase: Alpha-amylase is a key enzyme in carbohydrate metabolism, responsible for the breakdown of complex carbohydrates like starch into smaller sugars. nih.gov The inhibition of this enzyme is a strategy for managing carbohydrate uptake. nih.gov Studies have observed that this compound demonstrates concentration-dependent inhibitory effects on alpha-amylase. researchgate.net Specifically, it has been reported to exhibit a noncompetitive mode of inhibition against this enzyme. researchgate.net This suggests that this compound binds to a site on the alpha-amylase enzyme that is different from the active site where starch binds.

Trehalase: Trehalase is an enzyme that catalyzes the hydrolysis of trehalose (B1683222) into two molecules of glucose. nih.gov Trehalose is a significant energy source in various organisms, and its metabolism is crucial for certain physiological processes. nih.gov While detailed kinetic data for this compound against trehalase is not extensively documented in the reviewed literature, related compounds have been assessed as potential inhibitors of trehalase, indicating that this class of iminosugars is of interest for targeting this enzyme. researchgate.net For context, known trehalase inhibitors like validamycin A and trehazolin have been shown to be potent and specific, typically acting as competitive inhibitors. nih.govnih.gov

Other Glycosidases: The inhibitory spectrum of this compound and its analogs extends to other enzymes as well. For instance, l-allo-DNJ, a stereoisomer, is a moderate inhibitor of α-mannosidase. researchgate.net This inhibitory profile highlights the structural sensitivity of enzyme-inhibitor interactions, where small changes in the stereochemistry of the inhibitor molecule can significantly alter its affinity and specificity for different glycosidases.

Inhibitory Profile of this compound and Related Iminosugars against Various Glycoside Hydrolases

This table summarizes the observed inhibitory effects and modes of action of this compound and its isomers on selected enzymes based on available research findings.

| Compound | Enzyme | Observed Inhibition | Mode of Inhibition | Reference |

|---|---|---|---|---|

| This compound (altro-DNJ) | Alpha-Amylase | Yes, concentration-dependent | Noncompetitive | researchgate.net |

| This compound (altro-DNJ) | Trehalase | Evaluated as a potential inhibitor | Not specified | researchgate.net |

| l-allo-Deoxynojirimycin (l-allo-DNJ) | α-Mannosidase | Moderate inhibition (IC50 = 64 μM) | Not specified | researchgate.net |

Modes of Enzyme Inhibition

The interaction between an enzyme and an inhibitor can be characterized by different kinetic models, which provide insight into the mechanism of inhibition. These modes include competitive, non-competitive, uncompetitive, and mixed-type inhibition. ucl.ac.ukmicrobenotes.com

In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate and competes for binding at the enzyme's active site. microbenotes.comrose-hulman.edu This binding is mutually exclusive; either the substrate or the inhibitor can bind, but not both simultaneously. rose-hulman.edu Kinetic studies involving l-Deoxyaltronojirimycin have demonstrated that it can exhibit competitive inhibition behavior. researchgate.net

The key characteristics of competitive inhibition are:

Vmax remains unchanged: At sufficiently high substrate concentrations, the substrate can outcompete the inhibitor, allowing the reaction to reach its normal maximum velocity (Vmax). ucl.ac.ukrose-hulman.edu

Km is increased: The apparent Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax, increases in the presence of a competitive inhibitor. rose-hulman.edu This indicates that a higher concentration of substrate is needed to achieve half-maximal velocity. ucl.ac.uk

This mechanism is consistent with the nature of iminosugars like this compound, which are designed as mimics of the carbohydrate substrate's transition state during enzymatic hydrolysis.

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. unacademy.comnumberanalytics.com This binding alters the enzyme's conformation and reduces its catalytic efficiency without preventing the substrate from binding to the active site. numberanalytics.com Crucially, in pure non-competitive inhibition, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.org As noted previously, this compound has been found to act as a noncompetitive inhibitor of alpha-amylase. researchgate.net

The hallmarks of non-competitive inhibition are:

Vmax is decreased: Since the inhibitor reduces the concentration of active enzyme molecules, the maximum reaction velocity is lowered. numberanalytics.comlibretexts.org

Km is unchanged: The inhibitor does not interfere with the binding of the substrate to the enzyme's active site, so the enzyme's affinity for the substrate, and thus the Km value, remains the same. unacademy.comwikipedia.org

Mixed-type inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but its affinity for these two forms is different. wikipedia.org This type of inhibition affects both the Vmax (decreased) and the Km (can either increase or decrease).

Uncompetitive inhibition is a distinct mechanism where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. microbenotes.compearson.com This type of inhibition becomes more effective as the substrate concentration increases because the formation of the ES complex is a prerequisite for inhibitor binding. uniroma1.it While there is no specific evidence in the reviewed literature demonstrating that this compound acts via an uncompetitive mechanism, understanding this mode is essential for a complete picture of enzyme kinetics.

The kinetic signature of uncompetitive inhibition is:

Vmax is decreased: By binding to the ES complex and forming an inactive enzyme-substrate-inhibitor (ESI) complex, the inhibitor effectively removes the productive ES complex from the reaction pathway. uniroma1.it

Km is decreased: The binding of the inhibitor to the ES complex shifts the equilibrium towards the formation of the ESI complex. According to Le Chatelier's principle, this sequestration of the ES complex increases the apparent affinity of the enzyme for its substrate, resulting in a lower apparent Km. pearson.com

Enzyme inhibition can be broadly categorized as either reversible or irreversible, based on the nature of the interaction between the inhibitor and the enzyme. bgc.ac.in

Reversible Inhibition: This form of inhibition is characterized by a non-covalent, dissociable binding of the inhibitor to the enzyme. An equilibrium is established between the enzyme, inhibitor, and the enzyme-inhibitor complex. libretexts.org The inhibitory effect can be reversed by removing the inhibitor, for instance, through dilution or dialysis. ucl.ac.uk Kinetic studies have shown that l-Deoxyaltronojirimycin acts as a simple reversible slow-binding inhibitor. researchgate.net Competitive, non-competitive, and uncompetitive inhibition are all types of reversible inhibition. ucl.ac.uk

Irreversible Inhibition: In this case, the inhibitor typically forms a strong, stable covalent bond with the enzyme, often at the active site. ucl.ac.ukmicrobenotes.com This leads to a permanent or near-permanent inactivation of the enzyme. ucl.ac.uk The kinetics of irreversible inhibition are time-dependent, as the amount of active enzyme decreases over time. microbenotes.com A systematic kinetic analysis can distinguish between different types of irreversible inhibition (competitive, non-competitive, etc.) and allows for the calculation of the relevant kinetic constants. nih.gov

Kinetic Effects of Different Reversible Inhibition Modes

This table summarizes the impact of competitive, non-competitive, and uncompetitive inhibitors on the key enzyme kinetic parameters, Vmax and Km.

| Inhibition Mode | Effect on Vmax | Effect on Km | Inhibitor Binding Site |

|---|---|---|---|

| Competitive | Unchanged | Increases | Enzyme's active site |

| Non-Competitive | Decreases | Unchanged | Allosteric site (equal affinity for E and ES) |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate (ES) complex only |

| Mixed | Decreases | Increases or Decreases | Allosteric site (different affinity for E and ES) |

Partial reversible inhibition, also known as hyperbolic inhibition, is a less common but significant mechanism. nih.gov It occurs when the binding of an inhibitor to an enzyme does not lead to complete inactivation. Instead, the resulting enzyme-inhibitor or enzyme-substrate-inhibitor complex retains some level of catalytic activity, albeit lower than the uninhibited enzyme. nih.gov

This phenomenon can occur with competitive, non-competitive, or uncompetitive inhibitors. nih.gov A key feature of partial inhibition is that at saturating concentrations of the inhibitor, the reaction rate does not approach zero; instead, it plateaus at a residual, non-zero velocity. nih.gov This contrasts with full inhibition, where activity approaches zero at high inhibitor concentrations. nih.gov While specific studies identifying partial reversible inhibition by this compound are not prominent, this mechanism represents an important consideration in the broader study of enzyme inhibitors, with implications for metabolic regulation and pharmacology. nih.gov

Analysis of Reversible and Irreversible Inhibition Kinetics

Interactions with Glycosyltransferases and Glycoprotein (B1211001) Processing Enzymes

This compound (altro-DNJ) belongs to the iminosugar class of compounds, which are analogues of carbohydrates where the ring oxygen is replaced by a nitrogen atom. This structural feature is key to their ability to inhibit glycosidases and glycosyltransferases, enzymes crucial for the synthesis and modification of glycans. The protonated nitrogen atom at physiological pH mimics the charge of the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds.

Iminosugars are well-documented inhibitors of glycoprotein processing enzymes located in the endoplasmic reticulum (ER), such as α-glucosidases I and II, and α-mannosidases. scbt.comsci-hub.se These enzymes are responsible for trimming the N-linked oligosaccharide chains of newly synthesized glycoproteins, a critical step in the quality control process that ensures proper protein folding. scbt.comresearchgate.net Inhibition of these enzymes by iminosugars like this compound can lead to the accumulation of misfolded glycoproteins. scbt.com

The interaction of iminosugars with these enzymes is typically competitive, meaning they bind to the active site of the enzyme, directly competing with the natural carbohydrate substrate. The accepted mechanism for inhibition of α-glucosidase by 1-deoxynojirimycin (a close structural relative of this compound) is the competitive blocking of the enzyme's active site. nih.gov

| Enzyme Target | Source | Inhibitor | Inhibition Value (IC50) | Inhibition Value (Ki) | Type of Inhibition |

| α-Mannosidase | Jack bean | This compound | 774 μM sci-hub.se | ||

| α-Glucosidase | Not Specified | 1-Deoxynojirimycin | 222.4 ± 0.5 µM nih.gov | Competitive nih.gov | |

| α-Glucosidase | Not Specified | N-alkyl-1-deoxynojirimycin (Cmpd 43) | 30.0 ± 0.60 µM nih.gov | 10 µM nih.gov | Competitive nih.gov |

| α-Glucosidase | Not Specified | N-alkyl-1-deoxynojirimycin (Cmpd 40) | 160.5 ± 0.60 µM nih.gov | 52 µM nih.gov | Competitive nih.gov |

| α-Glucosidase | Not Specified | N-alkyl-1-deoxynojirimycin (Cmpd 34) | 150 µM nih.gov | Competitive nih.gov |

Molecular Docking and Computational Studies of Enzyme-Inhibitor Complexes

Molecular docking and computational studies are powerful tools to elucidate the binding modes and interactions between an inhibitor and its target enzyme at the molecular level. While specific molecular docking studies for this compound are not extensively detailed in the available literature, studies on closely related N-alkyl-deoxynojirimycin derivatives provide significant insights into the probable interactions. nih.gov

Docking studies of novel N-alkyl-deoxynojirimycin derivatives with α-glucosidase have revealed that the binding is primarily driven by hydrogen bonds and π-π stacking interactions within the enzyme's active site. nih.gov These interactions are crucial for the stabilization of the enzyme-inhibitor complex.

In these models, the deoxynojirimycin core is positioned within the active site, and the nitrogen atom, which is protonated at physiological pH, forms key ionic interactions with acidic residues in the catalytic site of the enzyme. The hydroxyl groups of the iminosugar ring form a network of hydrogen bonds with surrounding amino acid residues, mimicking the interactions of the natural carbohydrate substrate.

For instance, in the docking of N-alkyl-deoxynojirimycin derivatives with α-glucosidase, the following types of interactions were observed:

Hydrogen Bonds: The hydroxyl groups of the iminosugar moiety form hydrogen bonds with the side chains of amino acids such as Asp, Glu, and Arg within the active site.

π-π Stacking: In derivatives with aromatic N-substituents, π-π stacking interactions can occur between the aromatic ring of the inhibitor and aromatic residues like Phe, Tyr, or Trp in the active site, further enhancing the binding affinity. nih.gov

These computational models help to rationalize the structure-activity relationships observed experimentally, where the nature and size of the N-alkyl group can significantly influence the inhibitory potency. The models can predict how different substituents might orient themselves within the active site to either enhance or diminish the binding affinity, thus guiding the design of more potent and selective inhibitors.

| Compound | Enzyme | Key Interacting Residues (Predicted) | Type of Interaction (Predicted) |

| N-alkyl-deoxynojirimycin derivatives | α-Glucosidase | Asp, Glu, Arg, Phe, Tyr, Trp | Hydrogen bonds, π-π stacking nih.gov |

Allosteric Modulation by this compound (if applicable)

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule to a site other than the active site, known as an allosteric site. genscript.com This binding event induces a conformational change in the enzyme that alters its catalytic activity. Allosteric inhibitors can either decrease (negative modulation) or increase (positive modulation) the enzyme's affinity for its substrate.

Based on the available scientific literature, there is currently no direct evidence to suggest that this compound functions as an allosteric modulator of glycosyltransferases or glycoprotein processing enzymes. The primary mechanism of action described for this compound and other iminosugars is competitive inhibition, where the inhibitor directly binds to the active site of the enzyme. acs.orgnih.gov

While allosteric inhibition is a known mechanism for some enzyme inhibitors, nih.gov and has been identified for inhibitors of other enzyme classes, elifesciences.orgfrontiersin.org this mode of action has not been reported for this compound in the context of glycosidase inhibition. Therefore, this section is not currently applicable.

Biological Evaluation and Applications in Vitro and Non Human in Vivo

Cellular Mechanisms of Action in Model Systems

The primary mechanism of action for iminosugars like 1-deoxyaltronojirimycin is the inhibition of glycosidases, enzymes that catalyze the cleavage of glycosidic bonds in carbohydrates. acs.orgnih.gov These enzymes are critical for a wide range of cellular processes.

While extensive research has focused on its isomer, 1-deoxynojirimycin (B1663644) (DNJ), the underlying principles of action are shared. DNJ is known to inhibit endoplasmic reticulum (ER) α-glucosidases I and II. These enzymes are essential for the proper folding and quality control of N-linked glycoproteins. Inhibition of these enzymes can alter the structure of oligosaccharides on the cell surface. researchgate.net This modification of cell surface glycosylation has been shown to interfere with cellular adhesion and migration in cancer cell models. researchgate.net For instance, studies on the more common 1-deoxynojirimycin have demonstrated that it can suppress the growth and migration of cancer cells by changing the cell surface oligosaccharide structure. researchgate.net

Furthermore, some iminosugars have been found to decrease the activity and expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. researchgate.net These enzymes are crucial for the degradation of the extracellular matrix, a process that is integral to cancer cell invasion and metastasis. researchgate.net By inhibiting MMPs, iminosugars can potentially exhibit antimetastatic properties. researchgate.net Studies have also shown that certain iminosugar derivatives can induce cell cycle arrest, promote apoptosis (programmed cell death), and stimulate autophagy in cancer cell lines. researchgate.net

Investigations in Non-Human Biological Models for Glycometabolism Modulation

Research into the effects of this compound in non-human biological models is less extensive than that for its more famous isomer, 1-deoxynojirimycin (DNJ). However, studies on DNJ provide a framework for the potential applications of related iminosugars in modulating glycometabolism.

In a mouse model of colorectal cancer, DNJ derived from mulberry leaves demonstrated notable effects. researchgate.net In another non-human model, the impact of DNJ on the metabolism of glucose and energy was investigated in the fat body of Eri silkworm larvae (Samia cynthia ricini) using 1H nuclear magnetic resonance (1H NMR) based metabonomics. researchgate.net These studies highlight the potential of iminosugars to influence metabolic pathways in various organisms. While direct evidence for this compound in these specific models is limited in the available literature, its shared structural class suggests a potential for similar biological activities, warranting further investigation.

Assessment of this compound as a Biochemical Probe for Glycobiology Research

Iminosugars, including this compound, are invaluable tools in glycobiology research, serving as biochemical probes to elucidate the mechanisms of carbohydrate-processing enzymes. acs.orgresearchgate.net As stable mimics of the natural carbohydrate substrates, they bind to the active sites of glycosidases, allowing researchers to study enzyme-ligand interactions in detail. nih.gov

The binding of these inhibitors can be analyzed using techniques such as X-ray crystallography and isothermal titration calorimetry (ITC) to understand the thermodynamic forces (enthalpy and entropy) driving the interaction. nih.gov For example, studies on the binding of 1-deoxynojirimycin and another iminosugar, isofagomine, to β-glucosidases revealed that while both are potent inhibitors, the thermodynamic signatures of their binding differ significantly. nih.gov Such research provides deep insight into the conformational changes that glycosidases undergo during their catalytic cycle. acs.org

The synthesis of conformationally constrained analogues of iminosugars, including a derivative of D-deoxyaltronojirimycin, further enhances their utility as probes. ox.ac.uk These rigid structures can help map the specific conformational requirements of enzyme active sites. Additionally, fluorinated carbohydrate analogues have been developed as probes to investigate transition-state charge development during enzymatic reactions. researchgate.net The use of this compound and its derivatives in such studies helps to unravel the complex mechanisms of glycosidase action, which is fundamental to understanding their biological roles and to the rational design of new therapeutic agents. acs.orgnih.gov

Comparative Biological Activity of L- and D-Enantiomers of this compound

Chirality plays a crucial role in the biological activity of drugs and biochemical probes, as interactions with biological macromolecules like enzymes and receptors are highly stereospecific. nih.gov While most naturally occurring sugars and their iminosugar analogues are in the D-configuration, the synthesis and study of their L-enantiomers have provided critical insights. nih.govresearchgate.net

Enantiospecific syntheses have been developed for the L-enantiomers of several 1-deoxynojirimycin isomers, including L-1-deoxyaltronojirimycin. researchgate.net These synthetic L-isomers were instrumental in unambiguously confirming the absolute configuration of the naturally occurring D-isomers. researchgate.net

The evaluation of both L- and D-enantiomers of iminosugar derivatives against various glycosidases has consistently shown that biological activity is highly dependent on the stereochemistry. For example, a comparative study of 2-acetamido-1,2-dideoxy-D-gluco-nojirimycin (DNJNAc) and its L-enantiomer revealed distinct inhibitory profiles. ox.ac.uk This principle of enantioselectivity is fundamental in pharmacology, where one enantiomer (the eutomer) may be highly active while the other (the distomer) is significantly less active or inactive. nih.gov

While a direct side-by-side comparison of the inhibitory activity of D- and L-1-deoxyaltronojirimycin against a broad panel of glycosidases is not detailed in the provided search results, the established principles of stereoselectivity in iminosugar-enzyme interactions strongly suggest that they would exhibit different potency and selectivity profiles. The study of these L-isomers is recognized as important for understanding inhibition mechanisms and exploring the full therapeutic potential of this class of compounds. researchgate.net

Data Tables

Table 1: Glycosidase Inhibition by Iminosugar Analogues

This table presents the inhibition constants (Ki) or 50% inhibitory concentrations (IC50) for various iminosugars against different glycosidases. This data illustrates the specificity and potency of these compounds.

| Compound | Enzyme | Source Organism | Inhibition Constant (Ki) / IC50 |

| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Human Lysosomal | IC50 = 40 nM researchgate.net |

| D-galacto-DNJ | α-Galactosidase | Human Lysosomal | IC50 = 90 nM researchgate.net |

| Isofagomine | β-Glucosidase | Thermotoga maritima | - |

| Isofagomine | β-Glucosidase | Sweet Almond | - |

| Affitin H3 | Endoglucanase D (CelD) | Clostridium thermocellum | Ki = 111 nM plos.org |

| Affitin E12 | Endoglucanase D (CelD) | Clostridium thermocellum | Ki = 95 nM plos.org |

| Anti-HEWL Affitin | Hen Egg-White Lysozyme (HEWL) | - | Ki = 45 nM plos.org |

Design and Synthesis of 1 Deoxyaltronojirimycin Analogues and Derivatives

N-Alkylated and N-Substituted Congeners for Modulating Potency and Selectivity

The synthesis of N-alkylated deoxynojirimycin derivatives often involves the reductive amination of a suitable aldehyde with the parent iminosugar or the direct alkylation of the ring nitrogen. nih.gov These modifications can lead to a range of inhibitory profiles. For instance, while some N-substituted derivatives of 1-deoxynojirimycin (B1663644) have shown potent inhibition of hepatic glycogenolysis, their inhibitory effects can vary based on the nature of the substituent. nih.gov

The stereochemistry of the iminosugar core is also a critical determinant of inhibitory activity. Studies on the L-enantiomers of various 1-deoxynojirimycins, including L-altro-DNJ, have revealed distinct inhibitory profiles compared to their D-counterparts. acs.org For example, while D-deoxynojirimycin (DNJ) is a potent inhibitor of α-glucosidases, L-DNJ acts as a noncompetitive inhibitor with a much higher Ki value. acs.org This highlights the importance of the spatial arrangement of both the core hydroxyl groups and the N-substituent in dictating enzyme-inhibitor interactions.

Systematic studies on N-substituted derivatives of other iminosugars, such as 1,4-dideoxy-1,4-imino-D-mannitol (DIM), have demonstrated that varying the length and nature of the N-alkyl chain can systematically tune the glycosidase inhibition profile. researchgate.netox.ac.uk These findings suggest that a similar approach applied to 1-deoxyaltronojirimycin could yield derivatives with tailored selectivity towards specific glycosidases. For example, N-alkylation can introduce hydrophobic interactions with non-polar regions within or near the enzyme's active site, potentially leading to enhanced binding affinity and selectivity. acs.org

| Compound/Derivative Class | Modification Strategy | Key Research Finding | Reference |

|---|---|---|---|

| N-substituted 1-deoxynojirimycin derivatives | N-alkylation | Inhibited hepatic glycogenolysis by specifically targeting the alpha-1,6-glucosidase activity of the debranching enzyme. | nih.gov |

| L-1-Deoxyaltronojirimycin (L-altro-DNJ) | Enantiomeric synthesis | Exhibits a different inhibitory profile compared to its D-enantiomer, highlighting the role of stereochemistry in inhibitor selectivity. | acs.org |

| N-alkylated 1,5-dideoxy-1,5-iminoxylitol analogues | N-alkylation with polar side-chains | Resulted in weak or inactive inhibitors of glucoamylase G2, indicating that not all N-substitutions enhance activity. | nih.gov |

| N-substituted δ-lactams | Rational design and one-pot synthesis | Showed weak inhibition of wild-type β-glucocerebrosidase but increased mutant enzyme activity, suggesting potential as pharmacological chaperones. | researchgate.net |

Multivalent Iminosugar Conjugates Derived from this compound

Multivalency, the simultaneous presentation of multiple copies of a ligand, is a powerful strategy for enhancing the binding affinity and selectivity of inhibitors for their biological targets. nih.govrsc.orgrsc.org In the context of glycosidase inhibition, multivalent iminosugar conjugates have been shown to exhibit significantly enhanced inhibitory potency compared to their monovalent counterparts. dntb.gov.uaanr.fr This "multivalent effect" is thought to arise from a combination of factors, including statistical rebinding, chelation, and receptor clustering.

The synthesis of multivalent iminosugar conjugates often employs "click chemistry," a set of biocompatible and highly efficient reactions, to attach multiple iminosugar units to a central scaffold. rsc.org These scaffolds can range from simple aliphatic linkers to more complex architectures like cyclodextrins, fullerenes, or cyclopeptoids. anr.frbeilstein-journals.orgnih.gov The choice of scaffold influences the spatial presentation of the iminosugar units, which in turn affects the conjugate's interaction with the target enzyme.

While specific examples of multivalent conjugates derived exclusively from this compound are not extensively documented in the provided search results, the principles established with other iminosugars, such as deoxynojirimycin (DNJ), are directly applicable. For instance, a fullerene hexakis-adduct decorated with 12 iminosugar residues demonstrated a binding enhancement of up to three orders of magnitude over the corresponding monovalent ligand. anr.fr This underscores the potential for developing highly potent this compound-based inhibitors through multivalent presentation.

The design of multivalent iminosugar inhibitors also allows for the fine-tuning of selectivity. By varying the structure of the iminosugar, the linker, and the central scaffold, it is possible to create conjugates that preferentially inhibit specific glycosidases. rsc.org This approach holds promise for the development of highly selective therapeutic agents with reduced off-target effects.

| Scaffold Type | Iminosugar | Key Research Finding | Reference |

|---|---|---|---|

| Fullerene | Deoxynojirimycin (DNJ) | A dodecavalent derivative showed up to a 1000-fold increase in binding enhancement compared to the monovalent ligand. | anr.fr |

| Oligoethylene | N-substituted deoxynojirimycin | Multivalency can be used to modulate both the affinity and selectivity of glycosidase inhibition. | rsc.org |

| Cyclopeptoid | Deoxynojirimycin (DNJ) | Demonstrated the feasibility of using cyclopeptoid cores for the synthesis of iminosugar clusters. | beilstein-journals.org |

| Perylene bisimide | Deoxynojirimycin (DNJ) | Positional isomeric effects of the iminosugar on the core influence the multivalent glycosidase inhibition. | acs.org |

Prodrug Strategies for Enhanced Cellular Uptake and Targeted Delivery (focused on in vitro or non-human in vivo studies)

Prodrug strategies represent a promising approach to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents, including iminosugars like this compound. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This approach can be used to enhance cellular uptake, improve bioavailability, and achieve targeted delivery to specific tissues or cell types. nih.gov

One common prodrug strategy involves masking the polar hydroxyl groups of the iminosugar with lipophilic moieties. This increases the molecule's ability to cross cell membranes via passive diffusion. Once inside the cell, these masking groups are cleaved by intracellular enzymes, such as esterases, to release the active iminosugar.

Targeted delivery can be achieved by designing prodrugs that are activated by enzymes that are overexpressed at the site of disease. nih.gov For example, in gene-directed enzyme prodrug therapy (GDEPT), a gene encoding a non-human enzyme is delivered to target cells. A systemically administered prodrug is then selectively activated by the expressed enzyme at the target site, thereby minimizing systemic toxicity. nih.gov Another approach, virus-directed enzyme prodrug therapy (VDEPT), utilizes viral vectors to deliver the enzyme-encoding gene to tumor cells. nih.gov

Recent research has also explored the use of radionuclides to trigger the activation of prodrugs in a localized manner. biorxiv.org In this strategy, a targeted radionuclide accumulates in tumor tissue and its emitted radiation cleaves a linker to release the active drug from a carrier molecule. While not yet specifically applied to this compound in the available literature, this "RAdionuclide induced Drug Engagement for Release" (RAiDER) concept offers a novel platform for the targeted delivery of iminosugar-based therapies. biorxiv.org

Although specific in vitro or non-human in vivo studies on prodrugs of this compound are not detailed in the provided search results, the general principles of prodrug design are highly relevant and represent a viable strategy for enhancing its therapeutic potential.

Scaffold Modifications and Structural Variations for Novel Inhibitory Profiles

Modification of the core heterocyclic scaffold of this compound offers another avenue for creating analogues with novel inhibitory profiles. By altering the ring size, stereochemistry, or introducing new functional groups, it is possible to develop inhibitors with altered potency and selectivity. beilstein-journals.orgnih.govnih.gov

The synthesis of various stereoisomers of 1-deoxynojirimycin, including this compound, has been a major focus of research. nih.govacs.orgbeilstein-journals.orgscribd.combeilstein-journals.orgbeilstein-journals.orgacs.orgresearchgate.netacs.orgacs.org These studies have highlighted the critical role of the spatial arrangement of the hydroxyl groups in determining the inhibitory activity against different glycosidases. For example, subtle changes in stereochemistry can lead to dramatic shifts in selectivity, allowing for the development of highly specific inhibitors. acs.org

Beyond stereoisomers, researchers have explored more significant scaffold modifications. This includes the synthesis of iminosugars with different ring sizes, such as pyrrolidine (B122466) (five-membered ring) and azepane (seven-membered ring) analogues. beilstein-journals.org These structural variations can lead to new inhibitory profiles by altering the way the molecule fits into the enzyme's active site. For instance, seven-membered ring iminocyclitols have shown promise as inhibitors of α-mannosidase. beilstein-journals.org

The introduction of substituents at positions other than the ring nitrogen can also lead to novel inhibitors. For example, the synthesis of C-alkylated derivatives of deoxynojirimycin has been explored as a strategy to create new enzyme-inhibitor interactions. ox.ac.uk Similarly, the development of fluorinated analogues has been investigated to modulate the electronic properties and metabolic stability of iminosugars.

These scaffold modification strategies, while often complex to implement synthetically, provide a powerful toolkit for the rational design of new glycosidase inhibitors based on the this compound template.

| Modification Type | Example | Key Research Finding | Reference |

|---|---|---|---|

| Stereoisomer Synthesis | This compound, 1-deoxymannonojirimycin, 1-deoxygulonojirimycin | Divergent and flexible methodologies allow for the asymmetric synthesis of various deoxyiminocyclitols, highlighting the importance of stereochemistry for biological activity. | beilstein-journals.org |

| Ring Size Variation | Azepane-based iminocyclitols | Seven-membered ring iminosugars exhibit new inhibitory profiles, with some being potent inhibitors of α-mannosidase. | beilstein-journals.org |

| C-Alkylation | 5-C-alkyl-DNJ and 5-C-alkyl-L-ido-DNJ derivatives | Introduction of alkyl groups at the C-5 position can modulate glycosidase inhibition. | ox.ac.uk |

| Ring Contraction | (±)-1-Deoxynojirimycin and (±)-1-deoxyaltronojirimycin from N(1)-benzyl-2,7-dihydro-1H-azepine | A reaction sequence involving olefinic oxidation and ring contraction facilitates the stereoselective preparation of piperidine-based iminosugars. | acs.orgacs.org |

Future Research Directions and Unexplored Avenues for 1 Deoxyaltronojirimycin

Development of Highly Selective Enzyme Inhibitors

A primary focus of future research on 1-deoxyaltronojirimycin lies in the creation of derivatives with enhanced selectivity for specific glycosidase enzymes. While the parent compound exhibits inhibitory activity, achieving high selectivity is crucial for its use as a precise research tool and for potential therapeutic applications.

Research has shown that modifications to the 1-deoxynojirimycin (B1663644) scaffold can dramatically alter inhibitory potency and selectivity. For instance, the development of adamantane-1-yl-methoxy-functionalized 1-deoxynojirimycin derivatives has been explored to target glucosylceramide metabolism. nih.gov While relocating the lipophilic moiety did not consistently lead to more potent or selective inhibitors of glucosylceramide synthase in one study, the β-aza-C-glycoside analogue demonstrated superior inhibitory potency compared to the therapeutic agent N-butyl-1-deoxynojirimycin. nih.gov This highlights the potential of exploring a diverse range of lipophilic and functionalized derivatives of this compound to fine-tune its inhibitory profile.

Future efforts could involve:

Systematic Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogues with modifications at various positions of the piperidine (B6355638) ring and evaluating their inhibitory activity against a broad panel of glycosidases.

Computational Modeling and Docking Studies: Utilizing in silico approaches to predict the binding modes of this compound derivatives within the active sites of target enzymes, thereby guiding the design of more selective inhibitors.

Exploration of Unconventional Modifications: Investigating the impact of incorporating non-traditional functional groups, such as fluorinated moieties or photo-reactive groups, to enhance binding affinity and selectivity. The synthesis of a photoactive derivative of 1-deoxynojirimycin has already demonstrated the potential of such approaches for active-site labeling. nih.gov

| Derivative Type | Target Enzyme(s) | Key Findings |

| Adamantan-1-yl-methoxy-functionalized derivatives | Glucosylceramide synthase | Relocating the lipophilic moiety did not consistently improve potency or selectivity. nih.gov |

| β-aza-C-glycoside analogue | Glucosylceramide synthase | More potent inhibitor than N-butyl-1-deoxynojirimycin. nih.gov |